3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
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Overview
Description
The compound “3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol . These derivatives have been studied for their potential as anti-tumor agents, specifically for their ability to inhibit the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of these compounds involves multiple steps, including linear regression, nonlinear regression, and artificial neural networks . The process also involves the use of multiple QSAR models .Molecular Structure Analysis
The molecular structure of these compounds is complex, with the key feature being the 4,5,6,7-tetrahydrobenzo[d]thiazol ring . This ring is crucial for the compound’s ability to inhibit the c-Met receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are guided by QSAR models, which help predict the properties of the resulting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure . The 4,5,6,7-tetrahydrobenzo[d]thiazol ring is a key feature that influences these properties .Scientific Research Applications
Dual Kinase Inhibition
Compounds derived from 4,5,6,7-tetrahydrobenzo[d]thiazole have been studied for their potential as dual kinase inhibitors . These inhibitors target both Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation and deactivation of the tumor suppressor protein PTEN . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for this dual inhibition activity .
Anti-Tumor Agents
Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl have been evaluated as potent anti-tumor agents through inhibition of the c-Met receptor tyrosine kinase. This receptor is responsible for the development of cancer cell lines, and its inhibition is a promising strategy for cancer treatment .
Antimicrobial Activity
Thiazole derivatives, including those with the tetrahydrobenzo[d]thiazol moiety, exhibit a range of pharmaceutical and biological activities. Among these is antimicrobial activity, which is critical in the fight against drug-resistant bacteria .
Inhibition of Bacterial DNA Gyrase B (GyrB)
The tetrahydrobenzo[d]thiazole scaffold has been used to develop inhibitors of bacterial DNA gyrase B (GyrB). This enzyme is essential for bacterial DNA replication, and its inhibition can lead to effective antibacterial agents .
Antiretroviral Activity
Some thiazole derivatives have shown antiretroviral activity, which is important for the treatment of viral infections such as HIV. The structural features of these compounds play a significant role in their efficacy .
Anti-Alzheimer’s Activity
Thiazole compounds have also been associated with anti-Alzheimer’s activity. The ability to interact with biological targets relevant to Alzheimer’s disease makes them potential candidates for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met receptor tyrosine kinase , Casein kinase 2 (CK2) , and glycogen synthase kinase-3beta (GSK3β) . These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of tumor growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met, CK2, and GSK3β affects several biochemical pathways. For instance, CK2 and GSK3β are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby disrupting the pathways that lead to tumor growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting key kinases involved in cell signaling pathways, the compound disrupts the processes that lead to the growth and spread of cancer cells .
Future Directions
properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFGCQCLBZZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid |
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